molecular formula C17H17ClN2O3S B2468826 4-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946224-63-1

4-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2468826
CAS No.: 946224-63-1
M. Wt: 364.84
InChI Key: MBOSOWSZWPBMKH-UHFFFAOYSA-N
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Description

4-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C17H17ClN2O3S and its molecular weight is 364.84. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Chemical Properties

One study focuses on the Copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates, resulting in N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. This process demonstrates an efficient method to introduce sulfonyl groups into quinoline derivatives, potentially applicable to synthesizing compounds like 4-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide. The reaction offers an environmentally friendly alternative by producing benign byproducts and utilizing stable and safe reactants (Xia et al., 2016).

Anticancer Agents and PI3K Inhibitors

Another line of research explores 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents , based on bioisostere principles. These compounds, including structures similar to the compound of interest, have shown significant antiproliferative activities against various human cancer cell lines. This highlights the potential of quinolin derivatives in the development of new cancer therapies (Shao et al., 2014).

Antimicrobial Activity

Furthermore, novel quinoline derivatives have been synthesized and evaluated for their antimicrobial activity . Compounds similar to 4-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide have been shown to possess promising antibacterial and antifungal properties, suggesting potential applications in addressing microbial resistance and developing new antimicrobial agents (El-Gazzar et al., 2008).

Fluorescent Probes

The development of fluorescent probes based on quinoline and benzofuran derivatives also indicates the versatility of quinolin-based compounds in material science. These probes exhibit blue-green fluorescence, providing a basis for designing new fluorescent materials for imaging and analytical applications (Bodke et al., 2013).

Properties

IUPAC Name

4-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-24(22,23)20-10-2-3-12-6-9-15(11-16(12)20)19-17(21)13-4-7-14(18)8-5-13/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOSOWSZWPBMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.